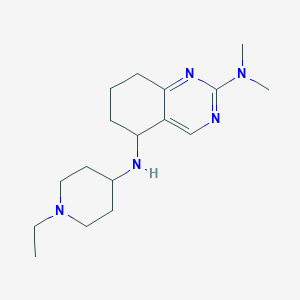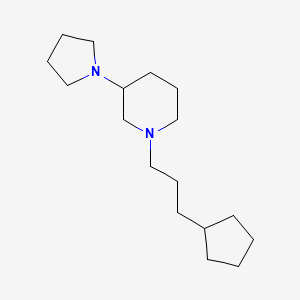![molecular formula C19H22ClN5O2 B6048574 4-{6-[4-(4-chlorobenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6048574.png)
4-{6-[4-(4-chlorobenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{6-[4-(4-chlorobenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine, also known as SB-271046, is a potent and selective antagonist of the 5-HT6 receptor. This receptor is a subtype of the serotonin receptor family and is primarily expressed in the central nervous system. The 5-HT6 receptor has been implicated in various neurological disorders such as Alzheimer's disease, schizophrenia, and depression. Therefore, the development of selective antagonists of this receptor has been an active area of research.
Mécanisme D'action
4-{6-[4-(4-chlorobenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine acts as a selective antagonist of the 5-HT6 receptor. This receptor is primarily expressed in the hippocampus, cortex, and striatum regions of the brain. It is believed to play a role in the regulation of cognitive function, mood, and behavior. By blocking the 5-HT6 receptor, 4-{6-[4-(4-chlorobenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine may enhance the release of acetylcholine and other neurotransmitters, leading to improved cognitive function and memory.
Biochemical and physiological effects:
In addition to its effects on cognitive function and memory, 4-{6-[4-(4-chlorobenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine has also been shown to have other biochemical and physiological effects. It has been shown to decrease food intake and body weight in animal models, suggesting a potential role in the treatment of obesity. It has also been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-{6-[4-(4-chlorobenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine in lab experiments is its high selectivity for the 5-HT6 receptor. This allows for more precise targeting of this receptor and reduces the potential for off-target effects. However, one limitation is that the effects of 4-{6-[4-(4-chlorobenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine may vary depending on the species and strain of animal used in the experiment. Therefore, caution should be exercised when extrapolating results to humans.
Orientations Futures
There are several potential future directions for research on 4-{6-[4-(4-chlorobenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine. One area of interest is its potential use in the treatment of Alzheimer's disease. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential use in the treatment of obesity and inflammatory bowel disease. Additionally, further studies are needed to fully understand the mechanism of action of 4-{6-[4-(4-chlorobenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine and its effects on other neurotransmitter systems.
Méthodes De Synthèse
The synthesis of 4-{6-[4-(4-chlorobenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine involves several steps, starting from the reaction of 4-chlorobenzoyl chloride with piperazine to form 4-(4-chlorobenzoyl)-1-piperazine. This intermediate is then reacted with 4-chloro-6-(morpholin-4-yl)pyrimidine to form the final product, 4-{6-[4-(4-chlorobenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine.
Applications De Recherche Scientifique
4-{6-[4-(4-chlorobenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine has been extensively studied for its potential therapeutic applications in various neurological disorders. In preclinical studies, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to have antipsychotic and antidepressant-like effects in animal models of schizophrenia and depression, respectively.
Propriétés
IUPAC Name |
(4-chlorophenyl)-[4-(6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O2/c20-16-3-1-15(2-4-16)19(26)25-7-5-23(6-8-25)17-13-18(22-14-21-17)24-9-11-27-12-10-24/h1-4,13-14H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXKDXABNDDMGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=NC=N2)N3CCOCC3)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-chloro-1-[(3-hydroxy-1-pyrrolidinyl)carbonyl]-9H-fluoren-9-one](/img/structure/B6048492.png)


![2-[2-(4-hydroxyphenyl)vinyl]-6-iodo-3-phenyl-4(3H)-quinazolinone](/img/structure/B6048512.png)
![2-[1-(3,5-dimethoxybenzyl)-4-(2-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6048513.png)
![2-[(5-allyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B6048515.png)
![6-tert-butyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6048517.png)
![(1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-2-piperidinyl)methanol](/img/structure/B6048521.png)

![2-{[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]thio}-6-{[(4-methylphenyl)thio]methyl}-4-pyrimidinol](/img/structure/B6048557.png)

![ethyl 4-{[(6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-5-yl)carbonyl]amino}benzoate](/img/structure/B6048585.png)
![1-(4-fluorophenyl)-4-{1-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-3-piperidinyl}piperazine](/img/structure/B6048589.png)
